molecular formula C8H5IN2O2 B3301317 3-Iodo-5-nitro-1H-indole CAS No. 908295-26-1

3-Iodo-5-nitro-1H-indole

Cat. No.: B3301317
CAS No.: 908295-26-1
M. Wt: 288.04 g/mol
InChI Key: YRJOAOLHLHTRDC-UHFFFAOYSA-N
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Description

3-Iodo-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

Biochemical Analysis

Biochemical Properties

3-Iodo-5-nitro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain protein kinases, which are crucial for cell signaling and regulation . Additionally, this compound may interact with metabotropic glutamate receptors, modulating neurotransmission and synaptic plasticity . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis . In cancer cells, this compound may induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound may inhibit the activity of protein kinases by binding to their active sites, preventing phosphorylation of target proteins . This inhibition can disrupt cell signaling pathways and affect various cellular functions. Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to a decrease in their activity . Long-term exposure to this compound may result in cumulative effects on cellular function, such as sustained inhibition of cell proliferation and induction of apoptosis . Additionally, the stability of this compound in different experimental conditions can influence its efficacy and potency.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may contribute to its biological activity . Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette transporters . Once inside the cells, this compound may bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within different tissues can also impact its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, this compound may be directed to the mitochondria, influencing mitochondrial function and cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-nitro-1H-indole typically involves the iodination and nitration of indole. One common method is the electrophilic substitution reaction, where indole is treated with iodine and a nitrating agent under controlled conditions. The reaction can be carried out in the presence of a catalyst such as sulfuric acid or acetic acid to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic substitution reactions using automated reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-5-nitro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: The iodine atom provides unique reactivity patterns compared to other halogens, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

3-iodo-5-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-7-4-10-8-2-1-5(11(12)13)3-6(7)8/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJOAOLHLHTRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630962
Record name 3-Iodo-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908295-26-1
Record name 3-Iodo-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-nitro-1H-indole (5 g, 30.86 mmol) in DMF (50 mL) was added KOH (5 g, 92.58 mmol), followed by addition of I2 (15.7 g, 61.74 mmol). The reaction mixture was stirred at RT for 2 h and then added 10% aqueous sodium bisulfate (50 mL) solution. The resulting precipitate was collected by filtration, washed with water and dried under vacuum to obtain the title compound as a pale yellow solid (8.0 g. 91%). MS (ESI, pos. ion) m/z: 286.9 (M−1)
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
15.7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
91%

Synthesis routes and methods II

Procedure details

25.0 g (154.2 mmol) 5-nitroindole (Aldrich N1,760-2) and 21.7 g (386.7 mmol) potassium hydroxide (Ident. 1087347-001) were dissolved in 270 ml DMF. To this solution 39.5 g (155.6 mmol) iodine dissolved in 250 ml DMF were added drop wise during one hour. The resulting mixture was subsequently stirred for 1.0 h at room temperature. Afterwards the reaction mixture was poured on 2.5 l of sludge. The formed precipitate was collected by filtration and washed twice with water. The residue obtained was dried in a vacuum (yield: 43.0 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
21.7 g
Type
reactant
Reaction Step One
Name
Quantity
270 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
39.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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